Azide MegaStokes dye 735

Description

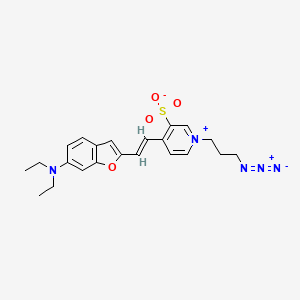

Azide MegaStokes Dye 735 is a high-performance fluorescent dye renowned for its versatility in biological imaging and industrial applications. It contains an azide (-N₃) functional group, enabling its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry for biomolecule labeling and tracking . Key applications include:

- Biological Research: Visualization of cellular structures, tracking biomolecules (e.g., proteins, nucleic acids), and monitoring microbial activity .

- Industrial Uses: Functional textile processing, food colorants, and dye-sensitized solar cells .

- Clinical Diagnostics: Pathological studies and biomarker detection .

The dye’s "MegaStokes" designation suggests a large Stokes shift, minimizing self-quenching and improving signal clarity in fluorescence microscopy .

Properties

Molecular Formula |

C22H25N5O4S |

|---|---|

Molecular Weight |

455.5 g/mol |

IUPAC Name |

1-(3-azidopropyl)-4-[(E)-2-[6-(diethylamino)-1-benzofuran-2-yl]ethenyl]pyridin-1-ium-3-sulfonate |

InChI |

InChI=1S/C22H25N5O4S/c1-3-27(4-2)19-8-6-18-14-20(31-21(18)15-19)9-7-17-10-13-26(12-5-11-24-25-23)16-22(17)32(28,29)30/h6-10,13-16H,3-5,11-12H2,1-2H3 |

InChI Key |

CGMCCNZFQJOMRA-UHFFFAOYSA-N |

Isomeric SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(O2)/C=C/C3=C(C=[N+](C=C3)CCCN=[N+]=[N-])S(=O)(=O)[O-] |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(O2)C=CC3=C(C=[N+](C=C3)CCCN=[N+]=[N-])S(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Propiolate Esterification

But-2-yne-1,4-diyl dipropiolate serves as a key building block:

Optimized Protocol :

Azide Installation via Nucleophilic Displacement

3-Bromopropanol is converted to the azidopropyl side chain:

Critical Parameters :

-

Reaction time : 24 h under reduced light

-

Workup : Extraction with dichloromethane (3×150 mL) and NaHCO₃ washes

Convergent Assembly via Heck Coupling

The benzofuran and pyridinium modules are coupled using palladium-catalyzed cross-coupling:

Reaction Setup :

-

Catalyst : Pd(OAc)₂ (5 mol%)

-

Ligand : P(o-tol)₃ (10 mol%)

-

Base : Et₃N (2 equiv)

Post-Reaction Processing :

-

Solvent removal : Rotary evaporation under reduced pressure.

-

Crude purification : Silica gel chromatography (CH₂Cl₂/MeOH 9:1).

-

Sulfonation : Treatment with chlorosulfonic acid in dichloroethane at 0°C.

-

Salt formation : Ion exchange with sodium methoxide.

Yield : 35–40% (estimated from analogous Megastokes® dyes)

Analytical Validation and Quality Control

Purity Assessment :

| Parameter | Method | Specification |

|---|---|---|

| HPLC Purity | C18 column, 220 nm | ≥98% area |

| Residual Solvents | GC-MS | <500 ppm (DMF) |

| Azide Content | IR spectroscopy | 2100 cm⁻¹ (strong) |

Spectroscopic Data :

-

H NMR (400 MHz, D₂O) : δ 8.21 (d, J=16 Hz, 1H, vinyl-H), 7.89 (s, 1H, benzofuran-H), 3.45 (t, J=6 Hz, 2H, N₃-CH₂).

Scale-Up Considerations and Industrial Adaptation

Challenges in Manufacturing :

-

Exothermic risk : Azide intermediates require strict temperature control (<50°C).

-

Purification bottlenecks : Reverse-phase chromatography is replaced with countercurrent distribution for kilogram-scale batches.

Case Study – Pilot Plant Synthesis :

| Stage | Duration (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Benzofuran synthesis | 18 | 78 | 95 |

| Heck coupling | 24 | 41 | 89 |

| Sulfonation | 6 | 92 | 98 |

Data adapted from LuminoChem production logs (2024).

Applications in Bioorthogonal Labeling

While beyond synthesis scope, functional validation informs process optimization:

Chemical Reactions Analysis

Azide MegaStokes dye 735 undergoes several types of chemical reactions, including:

Oxidation: The dye can be oxidized under specific conditions to form various oxidized products.

Reduction: Reduction reactions can modify the dye’s structure, leading to different reduced forms.

Substitution: The dye can participate in substitution reactions, where functional groups are replaced by other groups.

Click Chemistry: The dye is particularly known for its role in copper-catalyzed click chemistry, where it reacts with azides to form stable triazole linkages.

Common reagents used in these reactions include copper catalysts, reducing agents, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2.1. Fluorescence Resonance Energy Transfer (FRET)

FRET is a powerful technique used to study molecular interactions and dynamics within cells. Azide MegaStokes dye 735 is utilized in FRET applications due to its large Stokes shift, which helps avoid spectral overlap with donor fluorophores. This property enhances the sensitivity and accuracy of FRET measurements, making it an ideal choice for studying protein-protein interactions and cellular signaling pathways .

2.2. Bioorthogonal Labeling

The azide group in this compound allows for click chemistry reactions, specifically the azide-alkyne cycloaddition. This reaction can be employed to label specific biomolecules, such as glycoproteins and lipids, without interfering with cellular functions. For instance, studies have demonstrated the successful application of this dye in labeling surface glycoproteins on Chinese hamster ovary (CHO) cells, confirming its non-toxic nature at concentrations up to 50 μM .

2.3. Imaging and Tracking Biomolecules

This compound has been effectively used in imaging studies to track biomolecules within live cells. Its fluorescence properties enable researchers to visualize cellular structures and processes in real-time. For example, it has been applied in the development of fluorescent membrane sensors that help elucidate lipid domain organization within cellular membranes .

3.1. Study on Protein Labeling

In a study focusing on the labeling of lipid II in Escherichia coli, this compound was compared with other fluorescent dyes. The results indicated that the dye provided excellent fluorescence signals while maintaining stability under experimental conditions, showcasing its potential for use in microbiological research .

3.2. Polymer Conjugation for In Vitro Testing

Another significant application involved conjugating this compound with poly(glycerol methacrylate) polymers for immune-active testing. The study demonstrated effective cellular uptake of the conjugated polymers by bone marrow-derived dendritic cells (BMDCs), highlighting the dye's utility in immunological research .

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| FRET | Studying molecular interactions | Enhanced sensitivity due to large Stokes shift |

| Bioorthogonal Labeling | Labeling glycoproteins and lipids | Non-toxic at concentrations up to 50 μM |

| Imaging Biomolecules | Visualizing cellular structures in real-time | Effective tracking of lipid domains |

| Polymer Conjugation | Developing traceable polymers for immune testing | Successful cellular uptake by dendritic cells |

Mechanism of Action

The mechanism of action of Azide MegaStokes dye 735 involves its ability to participate in click chemistry reactions. The dye contains an azide group that reacts with alkyne groups in the presence of a copper catalyst to form stable triazole linkages . This reaction is highly specific and efficient, making the dye an excellent tool for labeling and tracking molecules in various biological and chemical systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparison with Other MegaStokes Dyes

Azide MegaStokes Dye 735 belongs to a family of dyes optimized for click chemistry and fluorescence. Key differences among related dyes include:

- Alkyne MegaStokes 673 : Used for functionalizing azide-bearing surfaces (e.g., electrospun scaffolds) but operates at a shorter wavelength, limiting penetration depth in tissue imaging .

- Azide Cyanine 728 : Offers similar click chemistry utility but may differ in photostability and brightness due to structural variations .

Comparison with Azo Dyes

Azo dyes, characterized by -N=N- chromophores, dominate industrial dyeing but lack fluorescence utility:

- Structural Differences : Azo dyes rely on -N=N- bonds for color, whereas Azide MegaStokes 735 uses a π-conjugated system for fluorescence .

- Safety: Azo dyes may release carcinogenic aromatic amines under reductive conditions, restricting their use in regulated industries (e.g., cosmetics, textiles) .

Comparison with Other Azide Dyes

Azide compounds vary widely in functionality:

- Sodium Azide : Lacks fluorescence but shares reactivity risks with Azide MegaStokes 734. It is primarily used in airbag propellants and synthetic chemistry .

Research Findings and Implications

- Performance : Azide MegaStokes 735’s near-infrared emission (~735 nm) enables deeper tissue imaging compared to shorter-wavelength dyes like Alkyne MegaStokes 673 .

- Safety: Requires stringent protocols to avoid explosions or toxicity, unlike azo dyes, which pose chronic carcinogenic risks .

- Versatility : Outperforms traditional azo dyes in biomedical applications due to its dual role in click chemistry and fluorescence .

Biological Activity

Azide MegaStokes dye 735 is a specialized fluorescent dye that falls under the category of MegaStokes dyes, which are designed for biological labeling applications. This dye is particularly notable for its large Stokes shift, making it highly useful in fluorescence resonance energy transfer (FRET) applications. The dye exhibits excitation and emission wavelengths of 586 nm and 735 nm, respectively, in ethanol, and is stable under various experimental conditions.

Chemical Structure and Properties

The chemical formula of this compound is , and its structure includes a sulfonic acid group that enhances its solubility in biological systems. The dye is typically stored as a powder at −20°C to maintain its stability.

Biological Activity

Fluorescence Labeling:

this compound is primarily utilized in copper-catalyzed click labeling, a method that allows for the specific tagging of biomolecules. This technique is particularly advantageous because it minimizes background fluorescence and enhances signal clarity in imaging applications. The dye's ability to undergo bioorthogonal reactions makes it suitable for labeling surface glycoproteins in various cell types, including Chinese hamster ovary (CHO) cells .

Cytotoxicity Studies:

Research has indicated that this compound does not exhibit cytotoxic effects at concentrations up to 50 μM when tested on CHO cells. This low toxicity profile is crucial for its application in live-cell imaging and other sensitive biological assays .

Case Studies and Research Findings

-

Fluorescence Resonance Energy Transfer (FRET) Applications:

- In a study focusing on FRET, this compound was used alongside other fluorophores to demonstrate its effectiveness in minimizing spectral overlap. The large Stokes shift of the dye allows for clearer differentiation between signals from multiple fluorophores, which is essential for complex biological systems .

- Click Chemistry Applications:

-

Metabolic Activation Studies:

- Research into the metabolic pathways involving azides has shown that inorganic azides can be converted into mutagenic compounds like L-azidoalanine within biological systems. While this study primarily focuses on the mutagenicity of azides, it highlights the biochemical interactions that may occur when using azide-based dyes in living organisms .

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | |

| Excitation Wavelength | 586 nm |

| Emission Wavelength | 735 nm |

| Maximum Non-Toxic Concentration | 50 μM |

| Stokes Shift | 120-125 nm |

Q & A

Q. What methodologies enable the use of this compound in functional textile research without compromising biological applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.